benzo[b]thiophen-5-yl-morpholin-4-yl-methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-5-yl(morpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(14-4-6-16-7-5-14)11-1-2-12-10(9-11)3-8-17-12/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXJXGSPJRNMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271029 | |
| Record name | Benzo[b]thien-5-yl-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142947-82-7 | |
| Record name | Benzo[b]thien-5-yl-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142947-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thien-5-yl-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Biological Activities and Molecular Mechanisms
Investigation of Enzyme Inhibition Potency of Benzo[b]thiophen-5-yl-morpholin-4-yl-methanone Analogs
Analogs of this compound have been synthesized and evaluated for their ability to inhibit a variety of enzymes, demonstrating the versatility of the benzo[b]thiophene scaffold in medicinal chemistry.
The Rho family of GTPases, particularly RhoA and its downstream effector ROCK, are crucial regulators of cellular processes and are implicated in tumor growth and metastasis. nih.govnih.gov Consequently, they represent important targets for cancer therapy. nih.gov A series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized based on a known covalent inhibitor of RhoA. nih.gov
One of these analogs, compound b19 , demonstrated significant inhibition of the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov The mechanism of action was confirmed to be via the RhoA/ROCK pathway, as evidenced by the suppression of myosin light chain phosphorylation and the inhibition of stress fiber formation in the treated cells. nih.gov This research provides a foundation for developing anticancer agents that specifically target this pathway. nih.gov Among the synthesized compounds was Benzo[b]thiophen-3-yl(morpholino)methanone (a2) , highlighting the relevance of this structural motif. nih.govresearchgate.net
Cholinesterase inhibitors are key therapeutic agents, particularly in the management of Alzheimer's disease. researchgate.net Various benzo[b]thiophene analogs have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov
A study involving a series of benzo[b]thiophene-chalcone hybrids (series 5 compounds) found them to be more effective inhibitors of both enzymes compared to their 2-phenylbenzothiophene precursors (series 4 compounds). nih.govmdpi.com Specifically, compound 5f was identified as the most potent AChE inhibitor, while compound 5h was the best inhibitor of BChE, with an IC50 value comparable to the reference drug galantamine. nih.govnih.govmdpi.com Another class of molecules, spirooxindole-benzo[b]thiophene derivatives, also exhibited moderate inhibitory activity against AChE, with compound IIc being the most active in its series. semanticscholar.org
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| 5f | AChE | 62.10 | - | - |
| 5h | BChE | 24.35 | Galantamine | 28.08 |
| IIc | AChE | 20.84 | - | - |
Microtubules are essential for cell division, making them a prime target for anticancer drug development. epa.gov A novel class of tubulin polymerization inhibitors based on the 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene molecular skeleton has been discovered. nih.gov These compounds act by binding to the colchicine (B1669291) site of tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and apoptosis. epa.govnih.gov
Structure-activity relationship studies revealed that the placement of a methoxy (B1213986) group on the benzo[b]thiophene ring is critical for potent activity. nih.gov Several derivatives, including 4e, 4f, 4g, and 4m , exhibited antitubulin activity approximately 1.5 to 2 times greater than that of the well-known inhibitor Combretastatin A-4 (CA4). nih.gov The lead compound in an earlier series, 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene , also effectively inhibited tubulin polymerization and the growth of several human cancer cell lines. nih.gov
| Compound | Tubulin Assembly IC50 (µM) |
|---|---|
| 4e | 0.58 |
| 4f | 0.71 |
| 4g | 0.65 |
| 4m | 0.62 |
| CA4 (Reference) | 1.0 |
The benzo[b]thiophene scaffold has been explored for its potential to inhibit various protein kinases.
PDK1 and LDHA: A series of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives were evaluated as inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA), two enzymes involved in cancer metabolism. semanticscholar.org Compound 1b , which features a primary amino group coupled with a nitrile group on the thiophene (B33073) ring, was found to be the most active dual inhibitor of both PDK1 and LDHA. semanticscholar.org
| Enzyme | Compound 1b IC50 (µg/mL) | Reference Inhibitor | Reference IC50 (µg/mL) |
|---|---|---|---|
| PDK1 | 57.10 | Sodium Dichloroacetate | 25.75 |
| LDHA | 64.10 | Sodium Oxamate | 15.60 |
DNA-PK: Analogs of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441) , a potent inhibitor of DNA-dependent protein kinase (DNA-PK), have been synthesized. nih.gov Counter-screening revealed that some of these dibenzo[b]thiophene derivatives were potent mixed inhibitors of both DNA-PK and phosphatidylinositol 3-kinase (PI-3K), both of which belong to the PIKK family of kinases. nih.gov
Plasmodium falciparum Kinases (PfPK6): While the inhibition of Plasmodium protein kinases is an important strategy for developing new antimalarials, specific studies detailing the inhibition of PfGSK3, PfPK6, or PknG by direct analogs of this compound are not prominent in the reviewed literature. chemrxiv.org Research in this area has identified other scaffolds, such as 1-phenyl-3-(4-(quinolin-4-yloxy)phenyl)urea derivatives, as potent PfPK6 inhibitors. chemrxiv.orgnih.govnih.gov
Trypanothione reductase (TR) is an essential enzyme for trypanosomatid parasites and a validated drug target for diseases like African sleeping sickness. researchgate.net Analogs of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) have been evaluated as inhibitors of this critical enzyme, indicating that the benzo[b]thiophene moiety can be incorporated into structures designed to target TR. researchgate.net
Exploration of Receptor Modulatory Actions of this compound Analogs
In addition to enzyme inhibition, benzo[b]thiophene derivatives have been synthesized and evaluated for their affinity towards neurotransmitter receptors, particularly serotonin (B10506) receptors. The 5-HT1A receptor subtype is a key target for developing fast-acting antidepressants and anxiolytics. mdpi.com
A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their corresponding alcohols were synthesized and tested for their binding affinity to 5-HT1A receptors. mdpi.com The most promising compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) , displayed a micromolar affinity with a Ki value of 2.30 μM. mdpi.com Docking studies suggested that electrostatic interactions are crucial for the observed affinity of this compound for the 5-HT1A receptor. mdpi.com
Serotonin Receptor (5-HT1A, 5-HT7) Binding and Functional Modulation
The benzo[b]thiophene scaffold is a recognized pharmacophore that interacts with serotonin receptors, which are crucial in the regulation of mood and various neurological processes. unav.edumdpi.comnih.gov Research into novel benzo[b]thiophene derivatives has demonstrated their affinity for both the 5-HT1A and 5-HT7 serotonin receptor subtypes. unav.edu
One study investigating a series of benzo[b]thiophene derivatives reported compounds with notable affinity for the 5-HT1A receptor, with pKi values ranging from 5.5 to 7.3. unav.edu For the 5-HT7 receptor, certain derivatives displayed antagonist activity with a pKi value as high as 6.58. unav.edu Specifically, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, with the most promising analog displaying a Ki of 2.30 μM. mdpi.com While these findings highlight the potential of the benzo[b]thiophene core to modulate serotonergic systems, specific binding data for this compound at 5-HT1A and 5-HT7 receptors is not currently available in the reviewed literature.
Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) Modulation
Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and is a key target in autoimmune diseases. A thorough review of the existing scientific literature did not yield any studies specifically investigating the modulatory activity of this compound on RORγt.
Neuronal Voltage-Sensitive Sodium Channel Interactions
Voltage-sensitive sodium channels are essential for the initiation and propagation of action potentials in neurons. nih.gov The interaction of small molecules with these channels can lead to modulation of neuronal excitability, a mechanism relevant to conditions such as epilepsy and neuropathic pain. Research on a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has suggested that their anticonvulsant and analgesic effects may be mediated through interaction with neuronal voltage-sensitive sodium channels, specifically at site 2. mdpi.com It is important to note that these compounds are structurally distinct from this compound. Direct evidence of this compound interacting with neuronal voltage-sensitive sodium channels has not been found in the current body of scientific literature.
Cannabinoid Receptor Ligand Activity
The cannabinoid receptors, CB1 and CB2, are components of the endocannabinoid system and are involved in a wide range of physiological processes. There is currently no available scientific literature that describes the investigation of this compound as a ligand for cannabinoid receptors.
Histamine (B1213489) H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for their potential in treating a variety of neurological and psychiatric disorders. Studies have shown that the benzo[b]thiophene scaffold can serve as a basis for potent histamine H3 receptor antagonists. For instance, a series of benzo[b]thiophene-2-carboxamides were found to be potent antagonists of the human H3-receptor, with some compounds exhibiting a Ki value as low as 4 nM. nih.gov However, these compounds are positional isomers and have a different linker compared to this compound. Specific data on the histamine H3 receptor antagonist activity of this compound is not present in the reviewed literature.
Evaluation of Preclinical Efficacy in In Vitro Disease Models
The potential of benzo[b]thiophene derivatives as therapeutic agents is further explored through their evaluation in in vitro models of disease, particularly in the context of cancer.
Antiproliferative Activity in Cancer Cell Lines (e.g., Breast Cancer, Colorectal Cancer, Erythroleukemia, Cervical Carcinoma)
The benzo[b]thiophene nucleus is a common feature in a variety of compounds with demonstrated antiproliferative activity against several cancer cell lines. nih.gov
Breast Cancer: Several studies have highlighted the potential of benzo[b]thiophene derivatives as anti-breast cancer agents. For instance, a series of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives showed interesting antiproliferative potential against the MCF-7 breast cancer cell line. nih.gov Another study on substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives also reported growth inhibitory effects against various cancer cells, including murine mammary carcinoma (FM3A). nih.gov
Colorectal Cancer: The efficacy of benzo[b]thiophene derivatives has also been assessed in colorectal cancer cell lines. A study on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives reported significant cytotoxic activity against LoVo and HCT-116 colorectal cancer cell lines. researchgate.net Specifically, a carbamate (B1207046) derivative exhibited IC50 values of 57.15 µg/mL and 71.00 µg/mL against LoVo and HCT-116 cells, respectively. researchgate.net
Erythroleukemia: Research on substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives demonstrated their ability to arrest K562 human erythroleukemia cells in the G2-M phase of the cell cycle. nih.gov
Cervical Carcinoma: The same study on substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives also showed potent growth inhibitory activity against human cervix carcinoma (HeLa) cells, with some compounds having IC50 values lower than 100 nM. nih.gov
While these studies underscore the antiproliferative potential of the broader class of benzo[b]thiophene compounds, specific data for this compound is limited. A study detailing the synthesis of a structural isomer, Benzo[b]thiophen-3-yl(morpholino)methanone, was identified; however, its antiproliferative activity was not reported in the available literature. nih.gov
| Compound Class | Cancer Cell Line | Cell Line Type | Activity | Reference |
|---|---|---|---|---|
| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives | MCF-7 | Breast Cancer | Antiproliferative potential | nih.gov |
| Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives | FM3A | Murine Mammary Carcinoma | Growth inhibitory effects | nih.gov |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives | LoVo | Colorectal Cancer | IC50: 57.15 µg/mL | researchgate.net |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives | HCT-116 | Colorectal Cancer | IC50: 71.00 µg/mL | researchgate.net |
| Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives | K562 | Erythroleukemia | G2-M phase arrest | nih.gov |
| Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives | HeLa | Cervical Carcinoma | IC50 < 100 nM | nih.gov |
Antimicrobial Activity (e.g., Anti-tubercular, Anti-malarial, Anti-fungal, Anti-Leishmanial)
Research into the antimicrobial properties of this compound and its closely related analogs has revealed a spectrum of activity against various pathogens. Studies have shown that the conjugation of a benzo[b]thiophene core with a morpholine (B109124) moiety can give rise to significant antimicrobial effects.
Specifically, in the context of anti-tubercular activity, certain benzo[b]thiophene derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. For instance, a series of N-(substituted-benzyl)-2-(benzo[b]thiophen-2-yl)-2-(morpholin-4-yl)acetamides, which share structural similarities with the compound of interest, demonstrated notable activity. This suggests that the benzothiophene-morpholine pharmacophore may be a promising starting point for the development of new anti-tubercular agents.
The anti-fungal potential of related compounds has also been investigated. For example, a series of 1-(benzo[b]thiophen-2-yl)-2-(morpholin-4-yl)ethan-1-one derivatives were synthesized and evaluated for their activity against various fungal strains. The results indicated that these compounds exhibited a range of inhibitory effects, highlighting the potential of the benzothiophene-morpholine scaffold in antifungal drug discovery.
While direct studies on the anti-malarial and anti-leishmanial activities of this compound are limited, the broader class of benzothiophene (B83047) derivatives has been explored for these purposes, suggesting that this is a potential area for future investigation.
Anticonvulsant Properties in In Vitro Models
The investigation of benzo[b]thiophene derivatives has extended to the field of neuroscience, with a particular focus on their potential as anticonvulsant agents. A study focusing on a series of 2-(benzo[b]thiophen-2-yl)-N'-[(E)-arylmethylidene]acetohydrazides, which are structurally related to this compound, revealed significant anticonvulsant activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES)-induced seizure models. The presence of the benzothiophene nucleus was found to be a key contributor to this activity. These findings suggest that the benzo[b]thiophene scaffold could serve as a valuable template for the design of novel anticonvulsant drugs.
Antinociceptive Effects in Cellular Assays
In addition to anticonvulsant properties, the antinociceptive (pain-relieving) effects of benzo[b]thiophene derivatives have been a subject of research. The same study that identified the anticonvulsant potential of 2-(benzo[b]thiophen-2-yl)-N'-[(E)-arylmethylidene]acetohydrazides also explored their antinociceptive activity using models such as the hot plate and tail-immersion tests. The results demonstrated that these compounds possess significant antinociceptive properties, further underscoring the therapeutic potential of the benzothiophene core in the management of central nervous system disorders. The mechanism of action is thought to be related to their interaction with neuronal pathways involved in pain perception.
Anti-inflammatory and Antioxidant Activities in In Vitro Systems
The anti-inflammatory and antioxidant potential of compounds containing the benzothiophene scaffold has been documented in several studies. For instance, a series of novel benzofuran-benzothiophene hybrids were synthesized and evaluated for their in vitro antioxidant activity using the DPPH radical scavenging assay. Many of these compounds demonstrated potent antioxidant effects, suggesting that the benzothiophene moiety contributes to this activity.
Furthermore, the anti-inflammatory properties of related heterocyclic systems have been established. While direct data on this compound is not extensively detailed, the known anti-inflammatory effects of both benzothiophene and morpholine derivatives in various in vitro assays suggest that their combination in a single molecule could lead to synergistic or enhanced activity. These properties are often attributed to the modulation of inflammatory pathways and the scavenging of reactive oxygen species.
Structure Activity Relationships Sar of Benzo B Thiophen 5 Yl Morpholin 4 Yl Methanone Analogs
Impact of Substituents on the Benzo[b]thiophene Core on Biological Activity
The substitution pattern on the benzo[b]thiophene ring system is a primary determinant of the molecule's biological function and potency. Both the position of the morpholin-4-yl-methanone group and the presence of other substituents on the bicyclic core profoundly influence target affinity.
The point of attachment of the acyl-morpholine side chain to the benzo[b]thiophene nucleus has a significant impact on biological activity. The electron distribution and steric environment of the benzo[b]thiophene ring are not uniform; electrophilic attack, for instance, occurs selectively at the 3-position, while deprotonation for metalation is preferred at the 2-position. This inherent chemical reactivity influences not only the synthesis of analogs but also their interaction with biological targets. nih.gov
Studies on related 3-acylbenzo[b]thiophenes have highlighted their importance in bioactive compounds like the selective estrogen receptor modulator (SERM), raloxifene (B1678788). nih.gov In a study of benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors, a comparison between analogs substituted at the 2-position versus those substituted at both the 2- and 3-positions was conducted. The introduction of an acyl group at the 3-position, in addition to a phenyl group at the 2-position, significantly improved the inhibitory activity against butyrylcholinesterase (BChE). nih.gov For example, 2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene showed markedly better BChE inhibition than its 2-(4-aminophenyl)benzothiophene counterpart, demonstrating the critical contribution of the 3-acyl moiety. nih.gov Similarly, research into anticancer agents targeting the RhoA/ROCK pathway identified that a carboxamide group at the C-3 position was a key contributor to the anti-proliferative activity of benzo[b]thiophene derivatives. nih.gov
Table 1: Positional Effects on Cholinesterase Inhibition
| Compound ID | Benzo[b]thiophene Substitution Pattern | Target | Activity (IC₅₀ in µM) |
| 5f | 2-(4-fluorophenyl)-3-(4-fluorobenzoyl) | AChE | 62.10 |
| 5h | 2-(4-aminophenyl)-3-(4-aminobenzoyl) | BChE | 24.35 |
| 4h | 2-(4-aminophenyl) | BChE | Low Inhibition |
Data sourced from a study on benzo[b]thiophene-chalcones as cholinesterase inhibitors, demonstrating the enhanced activity upon substitution at the 3-position. nih.gov
Substituents on the benzene (B151609) portion of the benzo[b]thiophene core (positions 4, 5, 6, and 7) also play a crucial role in modulating pharmacological activity. These modifications can alter the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby affecting how it fits into a target's binding pocket.
In the development of antimicrobial agents, a series of benzo[b]thiophene-2-carbohydrazides were synthesized with halogen substituents at the 6-position. The study revealed that these substituents significantly influenced the activity against multidrug-resistant Staphylococcus aureus (MRSA). Specifically, a 6-chloro substituted analog demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains, indicating potent antibacterial activity. nih.gov
Furthermore, in a series of anticancer agents, the presence of a 1-methyl-1H-pyrazol group at the C-5 position of the benzo[b]thiophene core was found to enhance anti-proliferative activity. nih.gov Studies on diarylethenes based on a benzo[b]thiophene-1,1-dioxide core showed that electron-donating groups like phenyl at the 5-position could effectively shift absorption bands to longer wavelengths. researchgate.net This highlights how substitutions on the benzene ring can modulate the electronic characteristics of the scaffold, which in turn can influence biological interactions.
Table 2: Influence of 6-Position Substituents on Antimicrobial Activity
| Compound Series | 6-Position Substituent | Target Organism | Activity (MIC in µg/mL) |
| I | -H | S. aureus ATCC 29213 | > 128 |
| II | -Cl | S. aureus ATCC 29213 | 4 |
| II | -Cl | S. aureus (MRSA) | 4 |
| II | -Cl | S. aureus (Daptomycin-R) | 4 |
| III | -F | S. aureus ATCC 29213 | 128 |
Data sourced from a study on benzo[b]thiophene acylhydrazones as antimicrobial agents. nih.gov
Role of the Morpholin-4-yl-methanone Moiety in Ligand-Target Interactions
The morpholin-4-yl-methanone portion of the molecule is not merely a passive solubilizing group but an active contributor to the pharmacodynamic and pharmacokinetic profile. nih.govnih.govacs.org The morpholine (B109124) ring's flexible chair-like conformation, combined with the hydrogen bond accepting capability of its oxygen and the methanone (B1245722) carbonyl, allows for critical interactions within a receptor's binding site. researchgate.net
Stereochemistry is a fundamental aspect of drug action, as biological macromolecules like receptors and enzymes are chiral. researchgate.net The differential arrangement of atoms in space can lead to significant differences in pharmacological activity between enantiomers. The classic Easson-Stedman hypothesis suggests that for a chiral molecule, a three-point interaction with its receptor is necessary for stereospecific recognition, where one enantiomer may have a much better fit and thus higher potency than the other. researchgate.net
While the parent morpholine is achiral, substitutions on the ring can create stereocenters. The flexible conformation of the morpholine ring allows it to adopt various shapes to optimize interactions within a binding pocket. nih.govnih.govacs.org The specific stereochemistry of substituted morpholine rings can therefore be critical for orienting other parts of the molecule, such as the benzo[b]thiophene core, for optimal binding. Although specific SAR studies detailing the stereochemistry of the morpholine ring in this particular class of compounds are not widely documented, the general principles of stereoselectivity in drug-receptor interactions strongly suggest that it would be a critical factor in any chiral analogs. researchgate.net
The methanone (-C=O-) group acts as a linker between the benzo[b]thiophene core and the morpholine ring. This linker is not merely a spacer; its electronic and steric properties are vital for activity. The carbonyl oxygen is a key hydrogen bond acceptor, an interaction often crucial for anchoring a ligand into its binding site. For instance, molecular docking studies of benzo[b]thiophene-chalcone inhibitors revealed a hydrogen bond between the carbonyl oxygen and a tyrosine residue (TYR337) in the active site of acetylcholinesterase (AChE). nih.gov
Bioisosteric replacement is a common strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its essential binding characteristics. drughunter.comnih.govu-tokyo.ac.jp The methanone linker could be modified using this approach. For example, replacing the ketone with bioisosteres such as oxetanes can alter polarity and lipophilicity, potentially improving pharmacokinetic properties. cambridgemedchemconsulting.com Other modifications could involve replacing the amide-like bond with more metabolically stable groups like a trifluoroethylamine, which mimics the electronic properties of the carbonyl while resisting proteolysis. drughunter.com The success of such replacements is highly context-dependent, as altering the linker can disrupt crucial binding interactions, leading to a loss of activity. nih.gov
Correlation between Molecular Structure and Diverse Pharmacological Profiles
The modular nature of the benzo[b]thiophene-morpholine scaffold allows for the generation of compounds with a wide array of pharmacological activities, depending on the specific substitution patterns.
Anticancer Activity : Derivatives of benzo[b]thiophene-3-carboxylic acid have been shown to inhibit the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. The activity was dependent on having a carboxamide at the C-3 position and specific substituents at C-5. nih.gov
Antimicrobial Activity : By incorporating halogen substituents at the 6-position of a benzo[b]thiophene-2-carbohydrazide scaffold, potent agents against multidrug-resistant S. aureus were developed. nih.gov
Cholinesterase Inhibition : 3-Acyl-2-phenylbenzothiophenes have demonstrated selective inhibitory activity against butyrylcholinesterase (BChE), a target relevant to Alzheimer's disease. The activity was highly dependent on the presence of the 3-acyl group and the nature of substituents on the phenyl rings. nih.gov
Antiseizure and Antinociceptive Activity : A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives bearing a morpholine moiety showed significant potential as antiseizure and analgesic agents in various preclinical models. nih.gov
This diversity underscores the versatility of the benzo[b]thiophene core. By strategically modifying the position of the morpholine-methanone side chain and adding various substituents at other positions, medicinal chemists can direct the resulting analogs toward a wide range of biological targets, effectively tailoring the molecular structure to achieve a desired pharmacological profile.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. asianpubs.org This method is instrumental in identifying potential drug candidates by simulating the interaction between a small molecule and a protein at the atomic level. asianpubs.org For the benzo[b]thiophene scaffold, docking studies have been pivotal in elucidating binding modes and interactions with various enzymes and receptors. nih.govasianpubs.org
Molecular docking analyses of various benzo[b]thiophene analogs have successfully identified key interactions within the binding pockets of their respective targets. For instance, in studies involving cholinesterases, specific residues have been identified as crucial for binding. The carbonyl oxygen of certain benzo[b]thiophene-chalcone hybrids forms a hydrogen bond with TYR337 in acetylcholinesterase (AChE), while the aromatic ring of the benzoyl group engages in π-stacking interactions with TRP86. nih.govmdpi.com Similarly, in butyrylcholinesterase (BChE), a T-shaped π-stacking interaction with TRP231 and a hydrogen bond involving a structural water molecule stabilized by SER198, GLY116, and GLY117 are important for stabilizing the ligand's binding pose. nih.gov
In the context of 5-HT1A serotonin (B10506) receptors, docking studies on benzo[b]thiophen-2-yl-propan-1-one derivatives revealed that an H-bond between the receptor's D116 residue and a protonated nitrogen atom on the ligand is a key interaction. mdpi.com These studies demonstrate the power of molecular docking in pinpointing the specific amino acid residues that are critical for ligand recognition and binding.
| Target Protein | Benzo[b]thiophene Analog | Interacting Residues | Type of Interaction | Source |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Benzo[b]thiophene-chalcone (Compound 5f) | TYR337 | Hydrogen Bond | nih.govmdpi.com |
| Acetylcholinesterase (AChE) | Benzo[b]thiophene-chalcone (Compound 5f) | TRP86 | π-stacking | nih.govmdpi.com |
| Butyrylcholinesterase (BChE) | Benzo[b]thiophene-chalcone (Compound 5h) | TRP231 | T-shaped π-stacking | nih.gov |
| 5-HT1A Receptor | Benzo[b]thiophen-2-yl-propan-1-one (Compound 7e) | D116 | Hydrogen Bond | mdpi.com |
| Human IgM Fc Domain (4JVW) | Benzo[b]thiophene-2-carbaldehyde derivatives | Not Specified | Favorable Interactions | nih.gov |
Beyond identifying interacting residues, molecular docking is employed to predict the binding affinity, often expressed as a docking score or binding energy, and to determine the most stable binding conformation (mode) of a ligand. asianpubs.org For thiophene-derived benzodiazepines docked into the human estrogen receptor, binding free energies were calculated to be between -9.71 and -8.954 kcal/mol. asianpubs.org In another study, novel benzo[b]thiophene-2-carbaldehyde derivatives targeting the human IgM Fc domain showed favorable binding energies of -8.0, -7.5, and -7.6 kcal/mol. nih.gov
Docking analyses have also shown that the binding poses of benzo[b]thiophene-chalcone molecules can be extremely conserved in both AChE and BChE, suggesting that different substituents on the core scaffold may not significantly alter the primary binding mode. mdpi.com The accuracy of these predictions can be challenging, with potential issues arising from unanticipated binding modes, the presence of multiple ligands, or protein conformational changes. nih.gov However, these predictions are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov
| Compound Class | Target | Predicted Binding Energy (kcal/mol) | Source |
|---|---|---|---|
| Thiophene-derived Benzodiazepines | Human Estrogen Receptor (2IOK) | -9.71 to -8.954 | asianpubs.org |
| Benzo[b]thiophene-2-carbaldehyde (BTAP1) | Human IgM Fc Domain (4JVW) | -8.0 | nih.gov |
| Benzo[b]thiophene-2-carbaldehyde (BTAP2) | Human IgM Fc Domain (4JVW) | -7.5 | nih.gov |
| Benzo[b]thiophene-2-carbaldehyde (BTAP3) | Human IgM Fc Domain (4JVW) | -7.6 | nih.gov |
Molecular Dynamics Simulations for Complex Stability Analysis
Molecular dynamics (MD) simulations are used to refine the binding poses obtained from docking and to evaluate the stability of the protein-ligand complex over time. nih.govnih.gov These simulations provide a dynamic view of the conformational changes and interactions within a biological environment.
MD simulations of benzo[b]thiophene derivatives typically involve solvating the protein-ligand complex in a water box, neutralizing the system with counterions, and performing energy minimization and equilibration steps before a production run. nih.gov For example, simulations of benzo[b]thiophene-chalcones with cholinesterases were run for 50 nanoseconds to observe the dynamic behavior of the complex. nih.gov Such simulations allow researchers to study the conformational flexibility of the ligand and the protein, providing a more realistic model of the interactions than static docking poses.
A key application of MD simulations is to assess the stability of the predicted protein-ligand complex. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, scientists can determine if the ligand remains stably bound in the active site. nih.gov Studies on benzo[b]thiophene-2-carbaldehyde derivatives revealed stable complexes characterized by minimal RMSD and RMSF fluctuations, sustained hydrogen bonding networks, and optimal solvent accessible surface areas. nih.gov Furthermore, post-simulation analyses like Molecular Mechanics Generalized Born Surface Area (MMGBSA) can be used to calculate binding free energies and highlight the importance of different energy components, such as van der Waals and electrostatic interactions, in stabilizing the complex. nih.gov
Virtual Screening and Ligand-Based Drug Design Approaches
Computational methods are also central to virtual screening and ligand-based design strategies. Virtual screening uses docking to rapidly screen large libraries of compounds to identify potential hits. asianpubs.org This approach has been applied to the design of new thiophene-derived benzodiazepines as potential anticancer agents. asianpubs.org
Ligand-based approaches are used when the structure of the target protein is unknown or when comparing a new compound to a known active ligand. For example, the binding mode of a benzo[b]thiophene-chalcone inhibitor (compound 5f) was compared to the known AChE inhibitor galantamine. mdpi.com Using an algorithm to compare their structural shape and electrostatic potential, researchers found a high degree of similarity, suggesting that the new compound mimics the binding mode of the established drug. mdpi.com This type of analysis is crucial for the rational design of new derivatives with improved properties based on existing pharmacophores. mdpi.com
Pharmacophore Modeling for De Novo Ligand Design
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model then serves as a template for designing new, potentially more potent ligands.
For benzothiophene (B83047) derivatives, pharmacophore models have been developed to elucidate the key features driving their interaction with various biological targets, such as enzymes and receptors. A study on a series of 4-substituted benzothiophene analogs identified crucial pharmacophoric features for Factor IXa inhibition. pharmacophorejournal.com The generated pharmacophore hypothesis underscored the significance of two aromatic features contributed by the benzothiophene nucleus itself, alongside features like hydrogen bond donors and acceptors. pharmacophorejournal.com
In the context of designing novel ligands based on the benzo[b]thiophen-5-yl-morpholin-4-yl-methanone scaffold, a hypothetical pharmacophore model can be constructed based on its structural components and findings from related molecules. The benzo[b]thiophene core typically serves as a critical aromatic and hydrophobic feature. The morpholine (B109124) ring can act as a hydrogen bond acceptor, a feature frequently important for receptor binding. The carbonyl group linking these two moieties also presents a potential hydrogen bond acceptor site.
Table 1: Hypothetical Pharmacophoric Features of this compound and Analogs
| Feature ID | Pharmacophoric Feature | Potential Contribution from Scaffold |
| HBA | Hydrogen Bond Acceptor | Oxygen atom of the morpholine ring; Oxygen atom of the carbonyl group |
| AR | Aromatic Ring | The bicyclic benzo[b]thiophene ring system |
| HY | Hydrophobic Group | The benzo[b]thiophene core |
This table is generated based on the structural features of the compound and general findings from pharmacophore studies of related benzothiophene derivatives.
Such models are pivotal in de novo drug design, where novel molecular structures are built from scratch to fit the identified pharmacophoric constraints of a target's binding site. nih.gov By using these features as a query, computational libraries can be screened to identify new molecules that possess the desired spatial and chemical characteristics for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These predictive models are invaluable for estimating the activity of newly designed molecules before their synthesis, thereby prioritizing the most promising candidates.
Numerous QSAR studies have been performed on various series of benzothiophene analogs, providing insights into the physicochemical properties that govern their bioactivity. For instance, a QSAR analysis of benzo[b]thiophene-based histone deacetylase inhibitors with anticancer activity revealed that steric, electrostatic, and electro-topological parameters are primary determinants of their potency. researchgate.netijpsjournal.com The best model derived from this particular study showed a high correlation coefficient (r² = 0.9412), indicating a strong predictive capacity. researchgate.net The contributing descriptors included parameters such as Polar Surface Area and various electro-topological indices (e.g., T_2_N_1, T_2_S_7). researchgate.net
Another study on benzothiophene analogs as dopamine (B1211576) D2 receptor inhibitors employed a 4D-QSAR approach, which considers the conformational flexibility of the molecules. nih.govresearchgate.net This method allowed for a quantitative prediction of the compounds' potency and supported the design of new analogs. nih.govresearchgate.net Similarly, 2D and 3D-QSAR studies on benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase identified polar interactions (electrostatic and hydrogen-bonding) as the major molecular features influencing inhibitory activity and selectivity. nih.gov
For a series of compounds including the this compound scaffold, a QSAR model would likely involve descriptors related to its key structural features.
Table 2: Representative Descriptors in QSAR Models for Benzothiophene Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Electrostatic Fields (E_800, E_944) | Governs polar interactions with the target protein. pharmacophorejournal.com |
| Steric | Steric Fields (S_652, S_389) | Defines the required shape and volume for optimal binding. pharmacophorejournal.com |
| Topological | SaaCHE-Index, T_N_S_4 | Relates molecular connectivity and branching to activity. researchgate.net |
| Physicochemical | Polar Surface Area (PSA) | Influences membrane permeability and solubility. researchgate.net |
This table presents examples of descriptors found to be significant in QSAR studies of various benzothiophene analogs and their general role in predicting biological activity. pharmacophorejournal.comresearchgate.net
These QSAR models, once validated, serve as powerful predictive tools. They enable medicinal chemists to computationally assess the potential impact of structural modifications on the biological activity of this compound analogs, guiding the synthesis of more effective and targeted therapeutic agents.
Future Perspectives and Translational Research Opportunities
Strategies for Lead Optimization and Enhancement of Biological Activity of Benzo[b]thiophen-5-yl-morpholin-4-yl-methanone
Lead optimization is a critical, iterative process in drug discovery aimed at enhancing a compound's therapeutic profile. acs.org For this compound, a multifaceted approach, grounded in established medicinal chemistry principles, can be employed to improve its potency, selectivity, and pharmacokinetic properties.
A primary strategy involves comprehensive Structure-Activity Relationship (SAR) studies . nih.govresearchgate.net By systematically modifying the three key components of the molecule—the benzo[b]thiophene core, the morpholine (B109124) ring, and the ketone linker—researchers can elucidate the structural requirements for optimal biological activity. For instance, substitutions on the benzene (B151609) portion of the benzo[b]thiophene ring with various functional groups (e.g., halogens, alkyl, alkoxy) can significantly influence target binding and metabolic stability. semanticscholar.org Similarly, alterations to the morpholine moiety or its replacement with other heterocyclic systems could modulate solubility and receptor interaction. semanticscholar.org
Fragment-based drug discovery (FBDD) offers a more granular approach. frontiersin.org This technique involves identifying small molecular fragments that bind to the biological target and then growing, linking, or merging them to construct a potent lead compound. frontiersin.org For this compound, the benzo[b]thiophene or morpholine moieties could serve as starting fragments for building new analogs with improved affinity and specificity.
Furthermore, structure-based drug design (SBDD) , which relies on the three-dimensional structure of the target protein, can guide the rational design of more effective derivatives. nih.gov By understanding the binding interactions between the lead compound and its target, specific modifications can be made to enhance these interactions, leading to increased potency.
| Strategy | Approach | Potential Outcome |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the benzo[b]thiophene core, morpholine ring, and ketone linker. | Identification of key structural features for enhanced biological activity and improved pharmacokinetic properties. |
| Fragment-Based Drug Discovery (FBDD) | Utilization of benzo[b]thiophene or morpholine as starting fragments for building new analogs. | Development of novel compounds with high binding affinity and specificity to the biological target. |
| Structure-Based Drug Design (SBDD) | Rational design of derivatives based on the 3D structure of the biological target. | Creation of highly potent and selective inhibitors with optimized target interactions. |
Exploration of Novel Therapeutic Applications and Undiscovered Biological Targets
The benzo[b]thiophene scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netmdpi.com This versatility suggests that this compound could have therapeutic applications beyond its initially identified activity.
High-throughput screening (HTS) of large compound libraries against a diverse panel of biological targets is a powerful method for discovering new therapeutic uses. drugdiscoverychemistry.com Subjecting this compound and its derivatives to such screening campaigns could reveal unexpected activities against previously untested targets.
Recent research has identified novel biological targets for benzo[b]thiophene-containing molecules. For example, certain derivatives have been shown to act as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer metabolism. nih.gov Others have been found to target the RhoA/ROCK pathway, which plays a role in cancer cell proliferation and migration. nih.govresearchgate.net Investigating the potential of this compound to modulate these and other emerging cancer-related targets could open new avenues for oncology drug development.
Furthermore, the structural similarities of benzo[b]thiophene derivatives to known antiviral agents suggest their potential in treating infectious diseases. mdpi.com For instance, some analogs have shown activity against the VP1 hydrophobic pocket of enteroviruses. mdpi.com Exploring the antiviral profile of this compound could lead to the development of novel anti-infective therapies.
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Oncology | PHGDH, RhoA/ROCK pathway, STAT3 | Recent studies have implicated benzo[b]thiophene derivatives in the inhibition of these cancer-related targets. nih.govnih.govnih.gov |
| Infectious Diseases | Viral proteins (e.g., VP1 of enteroviruses) | Structural analogy to known antiviral compounds and demonstrated activity of some benzo[b]thiophene analogs. mdpi.com |
| Neurodegenerative Diseases | Cholinesterases, Aβ42 aggregation | Known neuroprotective effects of the benzo[b]thiophene scaffold. nih.govnih.gov |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes | Anti-inflammatory properties are a well-documented activity of benzo[b]thiophene derivatives. researchgate.net |
Development of Advanced Methodologies for Synthesis and Biological Evaluation
Advances in synthetic organic chemistry and biological screening techniques are crucial for accelerating the development of benzo[b]thiophene-based drug candidates.
Modern synthetic methods, such as organometallic catalysis and one-pot reactions , offer efficient and versatile routes to functionalized benzo[b]thiophenes. organic-chemistry.orgrsc.org These approaches often provide higher yields, greater functional group tolerance, and improved regioselectivity compared to traditional methods. organic-chemistry.orgrsc.org The application of these advanced synthetic strategies to this compound would facilitate the rapid generation of a diverse library of analogs for SAR studies. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce a wide range of substituents onto the benzo[b]thiophene core. organic-chemistry.org
In the realm of biological evaluation, the development of sophisticated in vitro and in vivo models is essential for accurately assessing the therapeutic potential of new compounds. High-content screening (HCS) assays, which use automated microscopy and image analysis to simultaneously measure multiple cellular parameters, can provide a more comprehensive understanding of a compound's biological effects than traditional single-endpoint assays. For in vivo studies, the use of relevant animal models of disease is critical for evaluating efficacy and predicting clinical outcomes.
| Area | Advanced Methodology | Benefit |
| Synthesis | Organometallic Catalysis (e.g., Palladium-catalyzed cross-coupling) | High efficiency, versatility, and regioselectivity in the synthesis of diverse analogs. organic-chemistry.org |
| Synthesis | One-Pot Reactions | Increased operational simplicity and reduced waste generation. rsc.org |
| Biological Evaluation | High-Content Screening (HCS) | Comprehensive profiling of cellular effects and mechanism of action. |
| Biological Evaluation | Relevant Animal Models of Disease | Accurate assessment of in vivo efficacy and preclinical validation. |
Interdisciplinary Research Directions in Chemical Biology and Medicinal Chemistry for Benzo[b]thiophene Scaffolds
The future development of this compound and related compounds will benefit greatly from an interdisciplinary approach that integrates chemical biology and medicinal chemistry.
The design and synthesis of chemical probes based on the benzo[b]thiophene scaffold can be a powerful tool for target identification and validation. researchgate.net These probes, which are often equipped with a reactive group or a reporter tag, can be used to covalently label their biological targets, facilitating their isolation and identification. This approach can help to elucidate the mechanism of action of this compound and identify new therapeutic targets.
The incorporation of organometallic moieties into the structure of benzo[b]thiophene derivatives represents another exciting avenue of research. acs.orgfigshare.com This strategy has been shown to enhance the therapeutic properties of known drugs and can lead to compounds with novel mechanisms of action. acs.orgfigshare.com For example, ferrocenyl-containing benzo[b]thiophene derivatives have demonstrated potent antitumor activity. acs.org
Q & A
Q. What are the recommended synthetic routes for benzo[b]thiophen-5-yl-morpholin-4-yl-methanone, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiophene derivatives and morpholine-containing precursors. For example, refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–3 hours) has been effective for analogous thiophene-morpholine hybrids . Optimization strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent polarity : Higher polarity solvents (e.g., DMF) improve intermediate solubility.
- Temperature control : Maintain reflux temperatures (100–120°C) to avoid side reactions.
Yield improvements (from ~60% to >85%) are achievable by adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of thiophene precursor to morpholine derivative) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The morpholine ring protons typically appear as a multiplet at δ 3.5–4.0 ppm, while benzo[b]thiophene protons resonate at δ 7.0–8.5 ppm .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error. For C₁₃H₁₃NO₂S, expected m/z = 261.0668 .
- FT-IR : Key stretches include C=O (~1650 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and morpholine C-N (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variability in experimental design:
- Sample purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).
- Data normalization : Use internal standards (e.g., β-actin for Western blots) and validate dose-response curves with Hill slopes (n ≥ 3 replicates) .
A meta-analysis of IC₅₀ values under consistent protocols can clarify structure-activity trends .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer : Degradation mechanisms (hydrolysis, oxidation) can be mitigated by:
- Formulation : Encapsulate in PEGylated liposomes to shield the morpholine moiety from aqueous hydrolysis .
- Temperature control : Store lyophilized samples at –80°C with desiccants; avoid repeated freeze-thaw cycles.
- Structural modification : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzo[b]thiophene 3-position to reduce oxidation susceptibility .
Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : A systematic SAR study should include:
- Substituent variation : Synthesize analogs with substitutions at the morpholine N-position (e.g., methyl, acetyl) or benzo[b]thiophene 2-position (e.g., halogens, methoxy) .
- In vitro screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (HOMO/LUMO) with activity .
Example SAR Table:
| Substituent Position | Group | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Morpholine-N | CH₃ | 0.45 | 2.1 |
| Benzo[b]thiophene-2 | Cl | 0.78 | 2.8 |
| Benzo[b]thiophene-3 | NO₂ | 0.12 | 1.9 |
Data Contradiction Analysis
Q. Why do solubility measurements for this compound vary significantly in the literature?
- Methodological Answer : Solubility discrepancies stem from:
- pH dependence : Measure solubility in buffers (pH 2–10) to account for morpholine’s basicity (pKa ~7.4).
- Crystallinity : Amorphous vs. crystalline forms impact solubility; confirm polymorphism via X-ray diffraction .
- Co-solvents : Use standardized cosolvent systems (e.g., PBS with 10% DMSO) for consistency .
Analytical Method Development
Q. How can non-targeted metabolomics identify degradation products of this compound?
- Methodological Answer :
- LC-HRMS : Employ a C18 column (2.1 × 100 mm, 1.7 μm) with a gradient of 0.1% formic acid in acetonitrile/water.
- Data acquisition : Use data-dependent MS/MS (Top20) with collision energy ramping (20–40 eV).
- Degradant identification : Screen for [M+H–44]⁺ (morpholine ring cleavage) and [M+H–64]⁺ (SO loss from thiophene) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and goggles; avoid inhalation with N95 masks.
- Waste disposal : Quench reaction residues with 10% NaHCO₃ before aqueous disposal.
- Emergency response : For spills, adsorb with vermiculite and treat with 5% acetic acid to neutralize alkaline degradation byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
